molecular formula C18H21N7O B3017697 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2319786-32-6

6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B3017697
CAS No.: 2319786-32-6
M. Wt: 351.414
InChI Key: PZQOMGBKQPSPFQ-UHFFFAOYSA-N
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Description

The compound 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This scaffold is known for its versatility in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications. The structure incorporates a piperidine ring linked to a cyclopropylpyrimidinyloxy methyl group, which may enhance metabolic stability and binding affinity compared to simpler analogs.

Properties

IUPAC Name

6-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c1-2-14(1)15-9-18(20-11-19-15)26-10-13-5-7-24(8-6-13)17-4-3-16-22-21-12-25(16)23-17/h3-4,9,11-14H,1-2,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQOMGBKQPSPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates multiple functional groups, which may interact with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features:

  • Cyclopropylpyrimidine moiety
  • Piperidine ring
  • Triazolo-pyridazine structure

This unique architecture suggests a diverse range of interactions with biological systems, potentially leading to various pharmacological effects.

Anticancer Activity

Research indicates that derivatives of triazolo-pyridazine exhibit significant anticancer properties. For instance, studies have shown that compounds similar to the one can inhibit c-Met kinase activity, which is crucial in cancer cell proliferation.

In a study evaluating similar compounds:

  • Compound 12e exhibited IC50 values of 1.06 ± 0.16 µM against A549 (lung cancer), 1.23 ± 0.18 µM against MCF-7 (breast cancer), and 2.73 ± 0.33 µM against HeLa (cervical cancer) cell lines .
  • The mechanism involves binding to the ATP-binding site of c-Met kinase, suggesting that the compound could serve as a lead for developing targeted cancer therapies.

Antimalarial Activity

Another aspect of the biological activity includes potential antimalarial effects. Piperidine derivatives have been shown to possess antimalarial properties, which could be relevant for the compound .

The proposed mechanism involves:

  • Enzyme Inhibition: The compound likely inhibits specific kinases such as c-Met, affecting downstream signaling pathways involved in cell growth and survival.
  • Apoptosis Induction: The ability to induce apoptosis in cancer cells has been observed, particularly through late apoptosis mechanisms.

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Value (µM)Reference
AnticancerA549 (Lung Cancer)1.06 ± 0.16
AnticancerMCF-7 (Breast)1.23 ± 0.18
AnticancerHeLa (Cervical)2.73 ± 0.33
AntimalarialMalaria ParasiteTBD

Case Studies

In one notable case study involving similar triazolo-pyridazine derivatives:

  • The synthesized compounds were tested for cytotoxicity using the MTT assay against various cancer cell lines.
  • Results indicated that modifications to the piperidine and pyrimidine moieties significantly influenced their cytotoxic profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The triazolo[4,3-b]pyridazine scaffold is widely explored due to its diverse biological activities. Below is a comparative analysis of structurally related compounds:

Compound Name/Structure Key Substituents/Modifications Biological Activity/Application References
Vebreltinib (6-(1-cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl]-...) Cyclopropylpyrazole, difluoro-indazolylmethyl Tyrosine kinase inhibitor (antineoplastic)
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine 3,5-Dimethylpyrazole, phenyl Intermediate for acetohydrazide derivatives (antimicrobial potential)
3-Substituted phenyl-6-substituted phenyl-[1,2,4]triazolo[4,3-b]pyridazines Aryl groups (e.g., 4’-tolyl, 4’-chlorophenyl) Antibacterial (Gram-positive/-negative), antifungal (Candida spp.)
6-(1-Pyrrolidinyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine Pyrrolidine, trifluoromethyl Unspecified bioactivity (structural analog for library screening)
Target Compound Piperidine, cyclopropylpyrimidinyloxy methyl Hypothesized kinase inhibition or antimicrobial activity (based on structural analogs)

Key Differences and Implications

The target compound’s cyclopropylpyrimidine and piperidine moieties may similarly enhance kinase binding or metabolic stability . Antimicrobial triazolo[4,3-b]pyridazines (e.g., 6b, 7b in ) rely on electron-withdrawing aryl groups (e.g., 4’-chlorophenyl) for activity against E. coli and C. albicans.

Synthetic Pathways: Many analogs are synthesized via cyclization of hydrazine intermediates (e.g., reaction of hydrazino-pyridazines with aroyl chlorides ). The target compound’s piperidine and pyrimidine-ether linkages likely require multi-step functionalization, similar to vebreltinib’s synthesis .

Pharmacokinetic Considerations :

  • The cyclopropyl group in both the target compound and vebreltinib may reduce cytochrome P450-mediated metabolism, improving half-life . In contrast, pyrrolidine or trifluoromethyl substituents (as in ) could enhance lipophilicity but increase toxicity risks.

Research Findings and Data Tables

Antimicrobial Activity of Selected Triazolo[4,3-b]pyridazines

Data from :

Compound Antibacterial Activity (MIC, µg/mL) Antifungal Activity (MIC, µg/mL)
6b S. aureus: 12.5, E. coli: 25 C. albicans: 50, C. neoformans: >100
7b M. luteus: 6.25, K. pneumoniae: 12.5 C. albicans: 25, C. neoformans: 50
9b E. coli: 25, S. aureus: 12.5 C. neoformans: 25
Ampicillin S. aureus: 6.25, E. coli: 12.5
Fluconazole C. albicans: 2, C. neoformans: 4

Kinase Inhibitor Profile of Vebreltinib

Data inferred from :

Target Kinase IC₅₀ (nM) Therapeutic Application
MET/ALK/ROS1 <10 Non-small cell lung cancer (NSCLC)
Selectivity Ratio >100-fold Reduced off-target toxicity

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